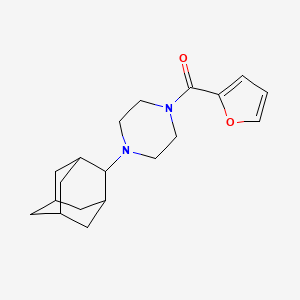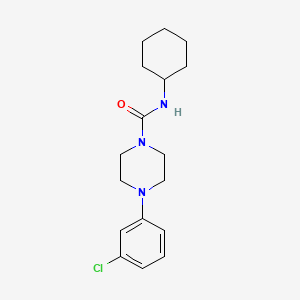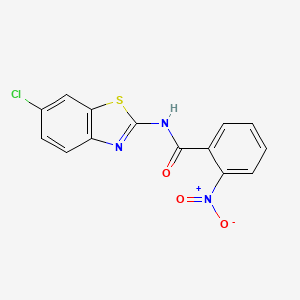
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol, also known as EMPT, is a compound that has gained significant attention in the scientific community for its potential applications in research. The compound belongs to the class of triazole derivatives and has been extensively studied for its unique properties.
Mecanismo De Acción
The mechanism of action of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which plays a crucial role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. This compound has also been shown to scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been found to induce apoptosis in cancer cells, making it a potential candidate for the development of new anticancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its biological activities have been extensively studied. This compound has also been found to exhibit low cytotoxicity, making it a safe compound to work with. However, this compound has some limitations, including its low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for the study of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol. One potential area of research is the development of new drugs based on the compound's unique properties. This compound has been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs for the treatment of various diseases. Another area of research is the study of the compound's mechanism of action. Further research is needed to fully understand how this compound works at the molecular level. Finally, the development of new synthesis methods for this compound could help to improve the yield and purity of the compound, making it more accessible for research purposes.
Conclusion:
In conclusion, this compound is a compound with significant potential for use in scientific research. The compound has been extensively studied for its unique properties, including its anti-inflammatory, antioxidant, and anticancer activities. This compound has several advantages for use in lab experiments, including its ease of synthesis and low cytotoxicity. However, the compound also has some limitations, including its low solubility in water. Future research on this compound could lead to the development of new drugs for the treatment of various diseases and a better understanding of the compound's mechanism of action.
Métodos De Síntesis
The synthesis of 4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol involves the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide in the presence of acetic acid to form 4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol. The addition of methyl iodide to the reaction mixture leads to the formation of this compound. The overall synthesis process is simple, and the yield of the compound is relatively high.
Aplicaciones Científicas De Investigación
4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in scientific research. The compound has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been shown to exhibit antifungal and antibacterial activities, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-3-15-10-6-4-9(5-7-10)14-8(2)12-13-11(14)16/h4-7H,3H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZHKNYFTBNWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NNC2=S)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5884206.png)
![N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
![N-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-N'-(2-furylmethyl)thiourea](/img/structure/B5884220.png)



![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![2-ethoxy-3-[5-(2-furyl)-1,2,4-oxadiazol-3-yl]-6-(4-methylphenyl)pyridine](/img/structure/B5884257.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![7-(4-isopropylphenyl)-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B5884285.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-ethylglycinamide](/img/structure/B5884291.png)
![4-isopropylbenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5884299.png)
